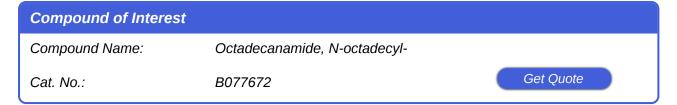


What are the chemical properties of N-octadecyloctadecanamide?

Author: BenchChem Technical Support Team. Date: December 2025



N-Octadecyl-Octadecanamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-octadecyl-octadecanamide, also known as N-stearylstearamide, is a saturated fatty acid amide characterized by two long, 18-carbon alkyl chains linked by an amide group. Its unique molecular structure imparts a range of desirable chemical and physical properties, leading to its use in diverse industrial applications, from polymer manufacturing to cosmetics. This technical guide provides an in-depth overview of the chemical properties of N-octadecyl-octadecanamide, including its synthesis, physical characteristics, and reactivity. Detailed experimental protocols and a summary of quantitative data are presented to support researchers and professionals in its application and study.

Chemical Identity and Physical Properties

N-octadecyl-octadecanamide is a waxy, white solid at room temperature, a consequence of the strong van der Waals forces between its long hydrocarbon chains.[1] This high molecular weight and significant hydrophobicity dictate its solubility and thermal behavior.[1]



Property	Value	Reference(s)
IUPAC Name	N-octadecyloctadecanamide	[2]
Synonyms	N-stearylstearamide, Octadecyl stearamide, Stearyl stearamide	[2][3]
CAS Number	13276-08-9	[3][4]
Molecular Formula	Сз6Н73NO	[2][3]
Molecular Weight	535.97 g/mol	[3][5]
Melting Point	95-96 °C	[3][5]
Boiling Point	628.737 °C at 760 mmHg (Predicted)	[3]
Density	0.859 g/cm ³	[3]
Water Solubility	Very low; practically insoluble.	[6]
Solubility in Organics	Soluble in organic solvents like chloroform and ethanol.	[6]

Chemical Reactivity and Stability

N-octadecyl-octadecanamide is a chemically stable compound under normal conditions.[1] The secondary amide functional group is generally unreactive except under harsh conditions.[1]

Hydrolysis: The amide bond can be cleaved through hydrolysis under strongly acidic or basic conditions to yield octadecylamine and octadecanoic acid (stearic acid).[1] However, this reaction is not typically employed for synthetic purposes due to the compound's stability.[1]

Thermal Stability: The saturated nature of its two long alkyl chains contributes to its notable thermal stability.[1] Decomposition is reported to occur at temperatures above 300°C.[1]

Experimental Protocols



Synthesis of N-octadecyl-octadecanamide via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a common and effective method for synthesizing N-octadecyl-octadecanamide. It involves the reaction of an acid chloride (stearoyl chloride) with a primary amine (octadecylamine) in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

- Stearoyl chloride
- Octadecylamine
- Anhydrous diethyl ether (or a similar inert solvent)
- Pyridine (or a suitable base)
- Distilled water
- Anhydrous sodium sulfate
- Round-bottom flask
- Stirring apparatus
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a stirrer, dissolve octadecylamine in anhydrous diethyl ether.
- Add pyridine to the solution as a base.



- Cool the mixture in an ice bath.
- Slowly add stearoyl chloride dropwise from a dropping funnel with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Quench the reaction by slowly adding water.
- Transfer the mixture to a separatory funnel and extract the product into the organic layer.
- Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude N-octadecyl-octadecanamide.
- The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to determine the melting point and thermal stability of a substance.

Apparatus:

Differential Scanning Calorimeter

Procedure:

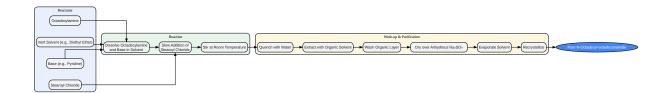
- Accurately weigh a small sample (typically 1-5 mg) of N-octadecyl-octadecanamide into an aluminum DSC pan.
- Seal the pan hermetically. An empty sealed pan is used as a reference.



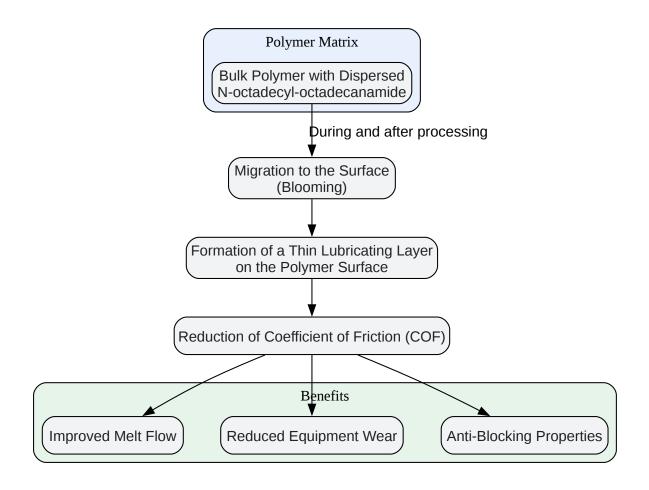
- Place the sample and reference pans into the DSC cell.
- Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- Record the heat flow as a function of temperature.
- The melting point is determined as the peak temperature of the endothermic event on the resulting thermogram.

Visualizations









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- To cite this document: BenchChem. [What are the chemical properties of N-octadecyl-octadecanamide?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077672#what-are-the-chemical-properties-of-n-octadecyl-octadecanamide]

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